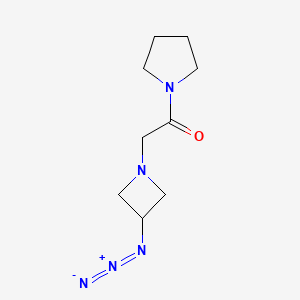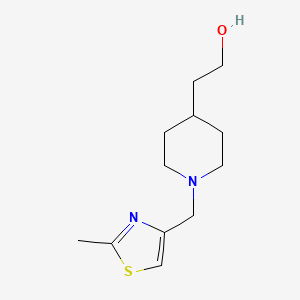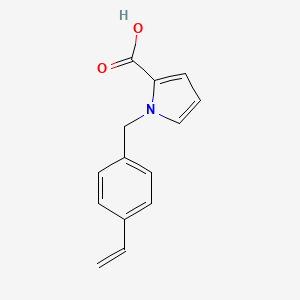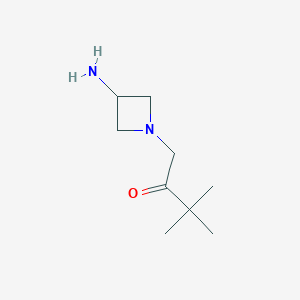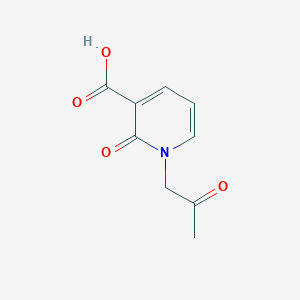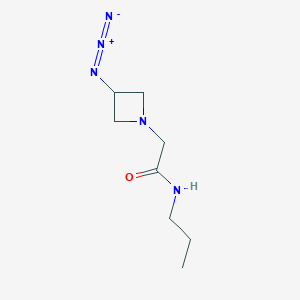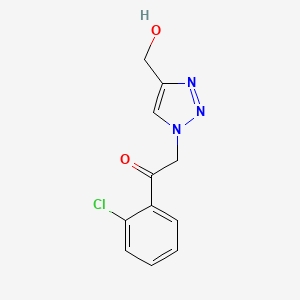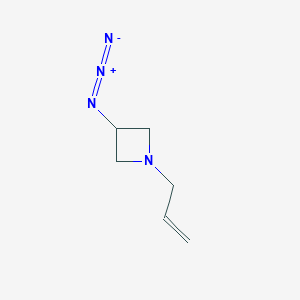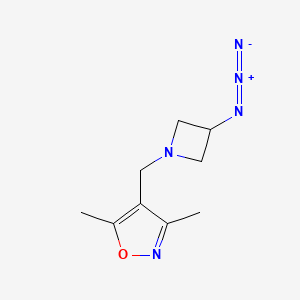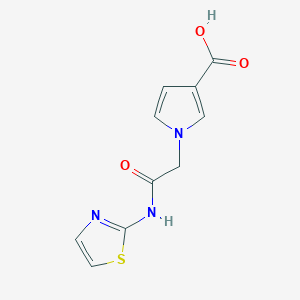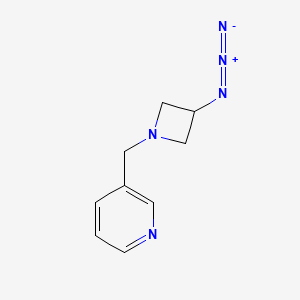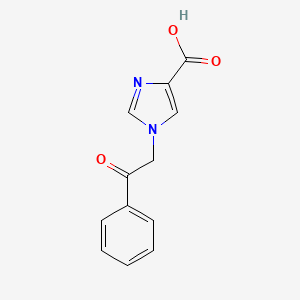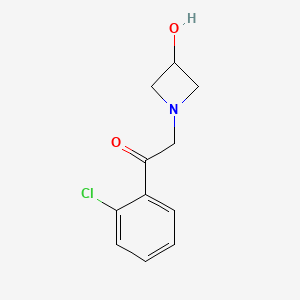
1-(2-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one
Descripción general
Descripción
1-(2-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one, or 1-chloro-2-(3-hydroxyazetidin-1-yl)ethanone, is a synthetic compound with a wide range of applications in the field of chemistry. It is a member of the class of compounds known as azetidinones and has been used in a variety of scientific research studies. This compound has been studied for its ability to act as a catalyst for the synthesis of other compounds, as well as its potential for use in drug delivery systems and as a drug target. In
Aplicaciones Científicas De Investigación
Synthesis Techniques
Research emphasizes the synthesis of various heterocyclic compounds, including azetidine and pyrimidine derivatives, through methodologies such as microwave-assisted synthesis and condensation reactions. These methods offer rapid and efficient routes for preparing nitrogen and sulfur-containing heterocycles, which are pivotal in pharmaceutical research and development (Mistry & Desai, 2006), (Ram C.Merugu, D.Ramesh & B.Sreenivasulu, 2010).
Characterization and Properties
Studies also focus on the characterization and properties of synthesized compounds. Techniques like nuclear magnetic resonance spectroscopy, single-crystal X-ray, and elemental analysis are employed to confirm the structure of newly synthesized heterocycles, ensuring their suitability for further applications (Abdel-Wahab, Farahat, Kariuki & El‐Hiti, 2023), (Şahin, Septioğlu, Calis & Işık, 2014).
Biological and Pharmacological Applications
Antimicrobial and Antifungal Activities
Numerous studies have been conducted to evaluate the antimicrobial and antifungal properties of synthesized compounds. These studies reveal significant potential in treating various bacterial and fungal infections, highlighting the importance of these compounds in medical and pharmaceutical applications (Wanjari, 2020), (Ruan et al., 2011).
Antioxidant Properties
The antioxidant activity of certain derivatives has been explored, emphasizing the role of electron-withdrawing and electron-donating groups in enhancing this activity. This research is crucial for developing compounds that can mitigate oxidative stress, a factor in various chronic diseases (Thanuja et al., 2022).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-4-2-1-3-9(10)11(15)7-13-5-8(14)6-13/h1-4,8,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZURPIBXDJBSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



